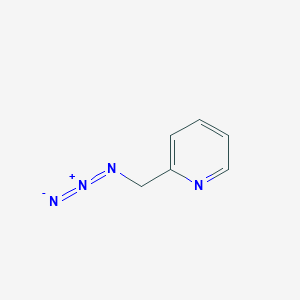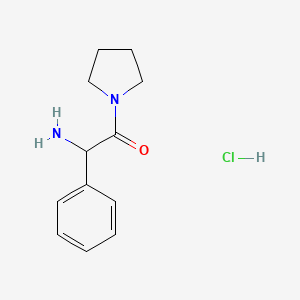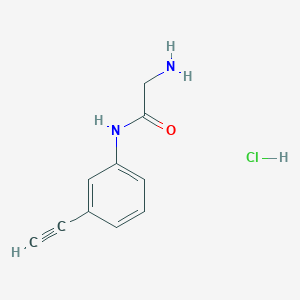![molecular formula C7H12ClN3OS B1521223 {[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride CAS No. 136389-69-0](/img/structure/B1521223.png)
{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride
Descripción general
Descripción
“{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride” is a chemical compound with the CAS Number: 136389-69-0 . It has a molecular weight of 221.71 . The IUPAC name for this compound is (3,5-dimethyl-4-isoxazolyl)methyl imidothiocarbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3OS.ClH/c1-4-6 (3-12-7 (8)9)5 (2)11-10-4;/h3H2,1-2H3, (H3,8,9);1H . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is involved in the synthesis of dimethyl sulfomycinamate, a methanolysis product of the sulfomycin family of thiopeptide antibiotics. This synthesis is achieved via a complex 2,3,6-trisubstituted pyridine synthesis process, exhibiting total regiocontrol and involving the Bohlmann-Rahtz heteroannulation of a 1-(oxazol-4-yl)enamine (Bagley et al., 2005). A similar synthesis process has been documented, emphasizing the compound's role in the production of complex antibiotic structures (Bagley et al., 2003).
- Research on the compound has also delved into its reaction dynamics and structure, focusing on the chemistry of various heterocycles like pyridine, thiazole, and oxazole, and their coupling reactions under palladium catalysis. Key transformations in its synthesis involve selective palladium-catalyzed coupling reactions and condensation reactions to form the oxazole moiety (Kelly & Lang, 1995).
Biomedical Research and Pharmacology
- While the compound is related to pharmacological agents, it's worth noting that specific biomedical applications or interactions, such as its role in cell growth assays or as a receptor antagonist in certain biological pathways, have been explored. For instance, its relation to the synthesis of molecules like dimethyl sulfoxide has been studied for its inhibitory properties on glutamate responses in hippocampal neurons, which could have implications in neuroscience and the treatment of neurodegenerative conditions (Lu & Mattson, 2001).
Cellular and Molecular Biology
- The compound is related to structures and reagents used in molecular biology, such as in the development of assays for cell growth and drug sensitivity, leveraging its chemical properties to facilitate specific biochemical interactions and measurements (Scudiero et al., 1988).
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-4-6(3-12-7(8)9)5(2)11-10-4;/h3H2,1-2H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLCQPOXGURJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)

![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)

![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride](/img/structure/B1521150.png)



![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)

![1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)